Dichlorure de molybdénocène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

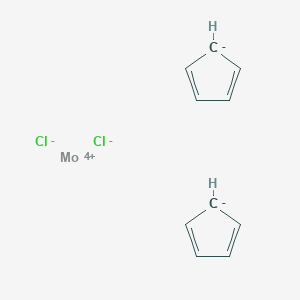

Molybdenocene dichloride, also known as dichlorobis(η5-cyclopentadienyl)molybdenum(IV), is an organomolybdenum compound with the chemical formula (η5-C5H5)2MoCl2. It appears as a brownish-green, air- and moisture-sensitive powder. This compound belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. Molybdenocene dichloride is primarily used in research laboratories for the synthesis of various derivatives .

Applications De Recherche Scientifique

Molybdenocene dichloride has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various organomolybdenum compounds and catalysts.

Biology: The compound has been studied for its interactions with biomolecules, such as DNA and proteins.

Medicine: Molybdenocene dichloride and its derivatives have shown potential as anticancer agents, inhibiting enzymes like protein kinase C and human topoisomerase II, which are involved in DNA replication and cell proliferation

Mécanisme D'action

Molybdenocene dichloride, also known as cyclopenta-1,3-diene;molybdenum(4+);dichloride, is an organomolybdenum compound with potential applications in cancer research .

Target of Action

Molybdenocene dichloride has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II) . Both PKC and Topo II play crucial roles in DNA replication and cell proliferation .

Mode of Action

The compound interacts with its targets, PKC and Topo II, leading to changes in their normal functioning . This interaction results in the inhibition of DNA replication and cell proliferation, which are key processes in the growth and multiplication of cancer cells .

Biochemical Pathways

Molybdenocene dichloride affects the biochemical pathways associated with DNA replication and cell proliferation . By inhibiting PKC and Topo II, it disrupts these pathways, leading to downstream effects that include the suppression of tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble and stable to hydrolysis of the cp ligands at physiological ph . These properties could potentially impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of molybdenocene dichloride’s action is the inhibition of tumor growth . By disrupting the normal functioning of PKC and Topo II, it prevents cancer cells from replicating and proliferating . This leads to a decrease in tumor size and potentially to the elimination of the tumor .

Action Environment

Molybdenocene dichloride is a brownish-green, air- and moisture-sensitive powder . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

Molybdenocene dichloride has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II), both of which play an important role in DNA replication and cell proliferation . Molybdenocene dichloride derivatives where the chlorido ligands had been replaced with chelating maltolato or malonato ligands showed slightly improved activity .

Cellular Effects

Molybdenocene dichloride exhibits cytotoxic activity on HT-29 colon cancer and MCF-7 breast cancer cell lines . The cytotoxic activities of the complexes were evaluated using 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide cell viability assay .

Molecular Mechanism

The anticancer properties of molybdenocene dichloride and its derivatives are described as well as the mechanism of action, aqueous and coordination chemistry, and molybdenocene-biomolecule interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Molybdenocene dichloride is typically synthesized from molybdenocene dihydride by treating it with chloroform. The reaction proceeds as follows: [ (C_5H_5)_2MoH_2 + 2 CHCl_3 \rightarrow (C_5H_5)_2MoCl_2 + 2 CH_2Cl_2 ] This reaction involves the replacement of hydrogen atoms with chlorine atoms, resulting in the formation of molybdenocene dichloride and dichloromethane as a byproduct .

Industrial Production Methods: While molybdenocene dichloride does not have significant industrial applications, its production on a larger scale would likely follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Molybdenocene dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state molybdenum species.

Reduction: Lower oxidation state molybdenum species.

Substitution: Various molybdenocene derivatives with different ligands.

Comparaison Avec Des Composés Similaires

Molybdenocene dichloride is unique among metallocenes due to its specific interactions and stability under physiological conditions. Similar compounds include:

Ferrocene: An iron-based metallocene with different reactivity and applications.

Zirconocene dichloride: A zirconium-based metallocene with distinct chemical properties.

Titanocene dichloride: A titanium-based metallocene known for its anticancer properties.

Compared to these compounds, molybdenocene dichloride exhibits unique stability and reactivity, making it a valuable compound for specific research applications .

Propriétés

Numéro CAS |

12184-22-4 |

|---|---|

Formule moléculaire |

C10H20Cl2Mo |

Poids moléculaire |

307.1 g/mol |

Nom IUPAC |

cyclopentane;dichloromolybdenum |

InChI |

InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

Clé InChI |

IBMXWMVSIBGZOF-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4] |

SMILES canonique |

C1CCCC1.C1CCCC1.Cl[Mo]Cl |

Synonymes |

dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV) molybdocene dichloride molybdocene dichloride, molybdenum (1+) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of molybdenocene dichloride and how does it interact with them?

A: Research suggests that molybdenocene dichloride (Cp2MoCl2) interacts with DNA and RNA. Mass spectrometry studies indicate that it forms adducts with both single-stranded DNA and RNA. [] Additionally, studies demonstrate the formation of adducts with duplex and quadruplex DNA structures. [] Another study demonstrated that Cp2MoCl2 interacts with bovine serum albumin (BSA), a protein found in blood. This interaction occurs via a quenching mechanism that can be studied through fluorescence spectroscopy. []

Q2: How does the structure of molybdenocene dichloride relate to its potential anti-cancer activity?

A: Molybdenocene dichloride possesses a structure similar to cisplatin, a well-known anti-cancer drug. Both compounds share a cis-dihalide motif, which is thought to be essential for their interaction with DNA. [] The metal center, molybdenum in the case of molybdenocene dichloride, is also believed to play a role in its biological activity. []

Q3: What is the role of cyclodextrins in research related to molybdenocene dichloride?

A: Cyclodextrins, specifically β-cyclodextrin and its derivatives, have been investigated as potential carriers for molybdenocene dichloride. Studies have explored the inclusion of Cp2MoCl2 within the cyclodextrin cavity to enhance its solubility, stability, and potentially its bioavailability. [, ]

Q4: Can molybdenocene dichloride act as a catalyst, and if so, in what reactions?

A: Yes, molybdenocene dichloride has demonstrated catalytic activity in the hydrolysis of organophosphate pesticides like parathion and paraoxon. [] This catalytic activity is particularly noteworthy as it represents the first reported case of an organometallic complex accelerating organophosphate pesticide hydrolysis. []

Q5: What analytical techniques are commonly used to study molybdenocene dichloride and its interactions?

A: Several analytical techniques are employed in molybdenocene dichloride research. Fluorescence spectroscopy is used to study its interaction with biomolecules like bovine serum albumin. [] Mass spectrometry helps investigate the formation of adducts between Cp2MoCl2 and DNA or RNA. [] Electrochemical and spectroscopic analyses are used to examine the interaction of the compound with nitrogen bases. [] Inductively coupled plasma atomic emission spectroscopy has also been used to investigate interactions with DNA. []

Q6: How does temperature affect the interaction between molybdenocene dichloride and bovine serum albumin?

A: The binding interaction between molybdenocene dichloride and bovine serum albumin is temperature-dependent. By studying the fluorescence quenching of BSA by Cp2MoCl2 at different temperatures, researchers can estimate thermodynamic parameters (Gibbs energy, entropy, and enthalpy) and gain insight into the nature of their interaction. []

Q7: Are there any known challenges or limitations associated with using molybdenocene dichloride as a potential therapeutic agent?

A: While promising, research on molybdenocene dichloride is ongoing and faces challenges. One potential issue is understanding its long-term stability and behavior under physiological conditions. [] Further research is necessary to fully elucidate its mechanism of action, potential toxicity, and efficacy compared to existing treatments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

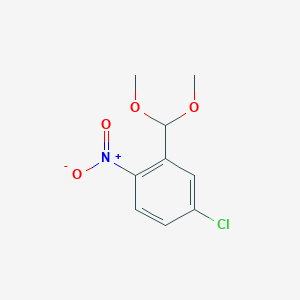

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)